2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide
Description
2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide is a benzamide derivative characterized by a hydroxy group at the 2-position, a methyl group at the 4-position of the benzoyl ring, and a phenylethoxy-substituted phenylamine moiety. The compound’s IR and NMR spectral features likely align with those of similar benzamides, such as:
- C=O stretching vibrations at 1663–1682 cm⁻¹ (IR) .
- NH and OH groups showing absorption bands at 3150–3414 cm⁻¹ (IR) .
- Aromatic proton resonances in the 6.5–8.5 ppm range (¹H-NMR) .
Benzamides are known for diverse applications, including enzyme inhibition (e.g., HDAC inhibitors like CI-994 ) and pesticidal activity (e.g., mepronil ).
Properties
CAS No. |
648924-66-7 |
|---|---|
Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H21NO3/c1-16-10-11-20(21(24)14-16)22(25)23-18-8-5-9-19(15-18)26-13-12-17-6-3-2-4-7-17/h2-11,14-15,24H,12-13H2,1H3,(H,23,25) |
InChI Key |
NJFKMLDQUFLXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-4-methylbenzoic acid and 3-(2-phenylethoxy)aniline.
Condensation Reaction: The carboxylic acid group of 2-hydroxy-4-methylbenzoic acid is activated using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine). This activated intermediate then reacts with 3-(2-phenylethoxy)aniline to form the desired benzamide compound.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is common to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenylethoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Phenylethoxy vs.
- Fluorine Substitution : Fluorinated analogs (e.g., ) exhibit distinct electronic profiles due to fluorine’s electronegativity, which may improve metabolic stability or binding affinity.
- Chiral Centers: Compounds with stereogenic centers (e.g., ) often show enantiomer-specific bioactivity, a feature absent in the non-chiral target compound.
Key Observations :
- HDAC Inhibition: The hydroxy group in the target compound may mimic the acetylated lysine substrate of HDACs, similar to CI-994 . However, the absence of an aminophenyl group (critical for CI-994’s activity) suggests divergent mechanisms.
- Pesticidal Potential: Unlike mepronil , the target compound’s phenylethoxy group may redirect activity toward mammalian targets rather than fungal mitochondria.
Biological Activity
2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a benzamide core with a hydroxy group at the para position and a phenylethoxy side chain, which may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of 2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide is C₁₈H₁₉NO₂, with a molecular weight of approximately 295.35 g/mol. The presence of both hydroxy and phenylethoxy groups enhances its binding affinity to various enzymes, suggesting possible therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through enzyme inhibition mechanisms. Key areas of investigation include:
- Enzyme Inhibition : It has been suggested that 2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide may inhibit specific enzymes involved in inflammation and oxidative stress pathways, potentially offering therapeutic benefits in conditions such as diabetes and cancer .
- Antioxidant Properties : The hydroxy group in its structure may contribute to antioxidant activity, which is crucial for mitigating oxidative damage in cells.
The compound's mechanism of action appears to involve:
- Binding Affinity : The hydroxy and phenylethoxy groups allow for effective binding to enzyme active sites, which could lead to inhibition of their activity.
- Modulation of Biological Pathways : By inhibiting certain enzymes, the compound may modulate pathways related to inflammation and cellular stress responses, making it a candidate for further exploration in drug development.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the aminobenzamide scaffold:
- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : A study focused on aminobenzamide derivatives showed that certain compounds exhibited significant inhibitory effects on DPP-IV, an enzyme critical for glucose metabolism. The findings highlighted the potential for developing hypoglycemic agents based on this scaffold .
- Anticancer Activity : Research on related compounds demonstrated that modifications in the aminobenzamide structure could lead to enhanced anticancer properties. For instance, derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects .
Comparative Analysis
To better understand the biological activity of 2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 2-Hydroxy-N-(3-phenylpropyl)benzamide | Structure | Different alkyl substitution | Moderate DPP-IV inhibition |
| N-Hydroxy-4-(®-3-methyl-2-phenylbutanoyl)benzamide | Structure | Variation in substituent size | Anticancer properties |
| 4-Hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)benzamide | Structure | Identical except for one functional group | Similar enzyme inhibition potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
